molecular formula C8H9ClN4 B1681622 Sephin1 CAS No. 13098-73-2

Sephin1

Cat. No.: B1681622
CAS No.: 13098-73-2
M. Wt: 196.64 g/mol
InChI Key: PDWJALXSRRSUHR-LFYBBSHMSA-N
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Description

Icerguastat, also known as Sephin1, is a small molecule compound that has garnered significant attention in the field of medical research. It is a derivative of Guanabenz, but unlike Guanabenz, it lacks α2-adrenergic activity. Icerguastat is primarily recognized for its role as a selective inhibitor of the phosphatase regulatory subunit PPP1R15A (R15A). This inhibition prolongs the protective response of eIF2α phosphorylation, which is crucial in managing cellular stress responses .

Mechanism of Action

Target of Action

Sephin1 is a selective inhibitor of stress-induced PPP1R15A . PPP1R15A is a regulatory subunit of protein phosphatase 1 and regulates stress-induced eIF2α (α subunit of eukaryotic translation initiation factor 2) . The primary role of PPP1R15A is to promote the unfolded protein response (UPR) and restore protein homeostasis .

Mode of Action

This compound inhibits the dephosphorylation of eIF2α, thereby enhancing the integrated stress response (ISR), an adaptive mechanism against different cellular stresses, such as accumulation of misfolded proteins . It has been reported that this compound disrupts the association between two of the three component proteins that come together to create the active enzyme in a particular phosphatase .

Biochemical Pathways

This compound affects the integrated stress response (ISR) pathway. The ISR is initiated by the phosphorylation of eIF2α to diminish global protein translation and selectively allow for the synthesis of protective proteins . This compound inhibits eIF2α dephosphorylation, thereby prolonging the ISR . It has been found that this compound dose-dependently mitigates the changes in NF-κB, MAPK, and c-FOS and the subsequent nuclear factor of activated T cells 1 (NFATc1) translocation in RANKL-stimulated BMMs .

Result of Action

This compound has been reported to suppress neurodegeneration in a group of genetically modified mice by inhibiting a particular phosphatase . It has also been found to significantly inhibit osteoclastogenesis in vitro . Furthermore, this compound or PPP1R15A knockdown suppressed osteoclastogenesis in CD14+ monocytes from osteoporosis patients .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis, this compound delayed the onset of clinical symptoms, which correlated with a prolonged ISR, reduced oligodendrocyte and axon loss, as well as diminished T cell presence in the CNS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icerguastat involves the reaction of 2-chlorobenzaldehyde with hydrazinecarboximidamide. The reaction typically proceeds under mild conditions, often in the presence of a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods: Industrial production of Icerguastat follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity. The final product is subjected to rigorous quality control measures, including HPLC and NMR spectroscopy, to confirm its identity and purity .

Types of Reactions:

    Oxidation: Icerguastat can undergo oxidation reactions, particularly at the hydrazinecarboximidamide moiety.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: Icerguastat can participate in substitution reactions, especially involving the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Icerguastat has a wide range of scientific research applications:

Comparison with Similar Compounds

    Guanabenz: The parent compound of Icerguastat, known for its α2-adrenergic activity.

    Salubrinal: Another compound that inhibits eIF2α dephosphorylation but through a different mechanism.

    Tunicamycin: A compound that induces the unfolded protein response but is not selective for PPP1R15A.

Uniqueness of Icerguastat: Icerguastat is unique in its selective inhibition of PPP1R15A, which allows for a targeted prolongation of the ISR without affecting other pathways. This selectivity reduces potential side effects and enhances its therapeutic potential in treating neurodegenerative and protein misfolding diseases .

Properties

IUPAC Name

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWJALXSRRSUHR-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

951441-04-6, 13098-73-2
Record name IFB-088
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icerguastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC65390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ICERGUASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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